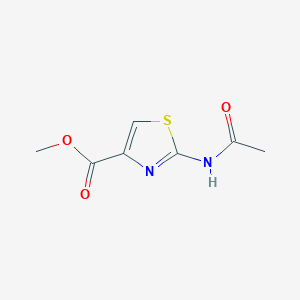
Methyl 2-acetamido-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetamido-1,3-thiazole-4-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is a member of the thiazole family, which is known for its diverse biological activities. Methyl 2-acetamido-1,3-thiazole-4-carboxylate is widely used in the pharmaceutical industry for the development of new drugs and has shown promising results in various preclinical studies.
Wirkmechanismus
The mechanism of action of Methyl 2-acetamido-1,3-thiazole-4-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to a decrease in tumor invasion and metastasis.
Biochemische Und Physiologische Effekte
Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 2-acetamido-1,3-thiazole-4-carboxylate in lab experiments is its diverse biological activities. This compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. Additionally, Methyl 2-acetamido-1,3-thiazole-4-carboxylate is relatively easy to synthesize, and its purity can be improved through various purification techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage range and potential side effects of Methyl 2-acetamido-1,3-thiazole-4-carboxylate.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-acetamido-1,3-thiazole-4-carboxylate in scientific research. One potential direction is the development of novel therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the potential of Methyl 2-acetamido-1,3-thiazole-4-carboxylate as a chemopreventive agent for various types of cancer. Furthermore, the potential of this compound as an antimicrobial agent for the treatment of bacterial and fungal infections should be explored. Finally, the safety and efficacy of Methyl 2-acetamido-1,3-thiazole-4-carboxylate in clinical trials should be investigated to determine its potential as a therapeutic agent for human diseases.
Synthesemethoden
The synthesis of Methyl 2-acetamido-1,3-thiazole-4-carboxylate can be achieved through a multi-step process. The first step involves the condensation of 2-aminothiazole with ethyl chloroformate to form ethyl 2-amino-1,3-thiazole-4-carboxylate. This intermediate is then treated with acetic anhydride to form the desired product, Methyl 2-acetamido-1,3-thiazole-4-carboxylate. The purity of the final product can be improved through various purification techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been extensively used in scientific research for its diverse biological activities. This compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. In preclinical studies, Methyl 2-acetamido-1,3-thiazole-4-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has shown potential as a novel therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
148431-04-3 |
|---|---|
Produktname |
Methyl 2-acetamido-1,3-thiazole-4-carboxylate |
Molekularformel |
C7H8N2O3S |
Molekulargewicht |
200.22 g/mol |
IUPAC-Name |
methyl 2-acetamido-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-4(10)8-7-9-5(3-13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
LFNNEXFQRTYOHB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)C(=O)OC |
Kanonische SMILES |
CC(=O)NC1=NC(=CS1)C(=O)OC |
Synonyme |
4-Thiazolecarboxylicacid,2-(acetylamino)-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)


![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)






